N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound that belongs to the class of azulene derivatives. Azulene is a non-benzenoid aromatic hydrocarbon known for its unique structural and functional properties . This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a phenoxymethyl group, and a tetrahydrotriazacyclopenta[cd]azulene core.
Preparation Methods
The synthesis of N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves multiple steps. One common synthetic route includes the nucleophilic aromatic substitution (SNAr) reaction, where azulene-based N-aryl nucleobases are synthesized . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule. Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide stands out due to its unique structural features and functional properties. Similar compounds include:
Benzamide, N-(3-chlorophenyl)-3-methoxy-: This compound shares a similar chlorophenyl group but differs in its overall structure and functional properties.
Azulene derivatives: These compounds have a similar azulene core but may vary in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of substituents and its resulting properties.
Properties
Molecular Formula |
C29H25ClN4O2 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H25ClN4O2/c30-21-12-9-13-22(18-21)31-28(35)27-26(20-10-3-1-4-11-20)24-16-7-8-17-33-25(32-34(27)29(24)33)19-36-23-14-5-2-6-15-23/h1-6,9-15,18H,7-8,16-17,19H2,(H,31,35) |
InChI Key |
PHHODPLBJHJIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3C(=O)NC4=CC(=CC=C4)Cl)C5=CC=CC=C5)COC6=CC=CC=C6 |
Origin of Product |
United States |
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